molecular formula C21H32O9 B566569 (3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one CAS No. 106009-42-1

(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one

Cat. No.: B566569
CAS No.: 106009-42-1
M. Wt: 428.478
InChI Key: YPUAPUZIURIYPB-BJQNQQTFSA-N
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Description

The compound “(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one” is a complex organic molecule characterized by multiple chiral centers and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the fused ring system and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Fused Ring System: This can be achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.

    Glycosylation: The attachment of the sugar moiety (oxan-2-yl group) can be achieved through glycosylation reactions, often using glycosyl donors and acceptors in the presence of a catalyst.

Industrial Production Methods

Industrial production of such compounds may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl and hydroxyl groups, forming aldehydes or ketones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace hydroxyl groups with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Catalysis: It may be used as a ligand in catalytic reactions, facilitating the formation of specific products.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

    Drug Development: Due to its complex structure and potential biological activity, the compound may be explored as a lead compound in drug discovery programs.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of the compound depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one: A similar compound with slight variations in the functional groups or stereochemistry.

    Other Cyclodeca[b]furan Derivatives: Compounds with similar fused ring systems but different substituents.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

CAS No.

106009-42-1

Molecular Formula

C21H32O9

Molecular Weight

428.478

IUPAC Name

(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one

InChI

InChI=1S/C21H32O9/c1-10-7-15-13(11(2)20(27)28-15)5-3-12(8-22)4-6-14(10)29-21-19(26)18(25)17(24)16(9-23)30-21/h4,7,11,13-19,21-26H,3,5-6,8-9H2,1-2H3/b10-7-,12-4+/t11-,13-,14-,15+,16+,17+,18-,19+,21+/m0/s1

InChI Key

YPUAPUZIURIYPB-BJQNQQTFSA-N

SMILES

CC1C2CCC(=CCC(C(=CC2OC1=O)C)OC3C(C(C(C(O3)CO)O)O)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
Reactant of Route 2
(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
Reactant of Route 3
(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
Reactant of Route 4
(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
Reactant of Route 5
(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one
Reactant of Route 6
(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one

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